3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde

Medicinal Chemistry Synthetic Methodology Process Chemistry

3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde (CAS: 870837-18-6, MF: C12H12N2O2, MW: 216.24) is a heteroaromatic aldehyde building block characterized by a 3-methoxy substituent and a 4-(4-methyl-1H-imidazol-1-yl) group on a benzaldehyde core. Its primary industrial and research utility resides in the synthesis of cinnamamide derivatives, particularly (3E)-1-[(1S)-1-(4-fluorophenyl)ethyl]-3-[3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzylidene]piperidin-2-one, a compound with demonstrated amyloid-β production reducing effects.

Molecular Formula C12H12N2O2
Molecular Weight 216.24 g/mol
CAS No. 870837-18-6
Cat. No. B1460415
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde
CAS870837-18-6
Molecular FormulaC12H12N2O2
Molecular Weight216.24 g/mol
Structural Identifiers
SMILESCC1=CN(C=N1)C2=C(C=C(C=C2)C=O)OC
InChIInChI=1S/C12H12N2O2/c1-9-6-14(8-13-9)11-4-3-10(7-15)5-12(11)16-2/h3-8H,1-2H3
InChIKeyZPKLQDKQGVSJST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

870837-18-6: 3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde — A Key Cinnamamide-Derived Drug Intermediate with Defined Crystallographic Identity


3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde (CAS: 870837-18-6, MF: C12H12N2O2, MW: 216.24) is a heteroaromatic aldehyde building block characterized by a 3-methoxy substituent and a 4-(4-methyl-1H-imidazol-1-yl) group on a benzaldehyde core . Its primary industrial and research utility resides in the synthesis of cinnamamide derivatives, particularly (3E)-1-[(1S)-1-(4-fluorophenyl)ethyl]-3-[3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzylidene]piperidin-2-one, a compound with demonstrated amyloid-β production reducing effects [1][2]. The compound is commercially available as a white crystalline solid with a DSC-determined melting point of 106.5°C and HPLC purity specifications ≥97%, suitable for pharmaceutical intermediate applications up to kilogram-scale production [3][4].

870837-18-6: Why Imidazole-Regioisomeric and 3‑Position Substituent Analogs Cannot Be Substituted Without Validation


Substitution of 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde with closely related analogs — including its 5-methylimidazole regioisomer, the 3-fluoro derivative (CAS 937400-07-2), or the des-methoxy analog (CAS 127404-21-1) — introduces non-trivial changes in synthetic regioselectivity, downstream biological target engagement, and analytical detectability. During nucleophilic aromatic substitution, the 4-methylimidazole regiochemistry diverges substantially: under identical synthetic conditions, the 4-methyl isomer is produced at an approximately 19‑fold higher yield than the 5-methyl isomer [1]. In the context of cinnamamide-derived amyloid-β modulators, the 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl pharmacophore is explicitly required for activity; substitution with a 3-fluoro or des-methoxy phenyl ring yields distinct compounds with altered electronic properties and receptor-binding characteristics that cannot be assumed equipotent [2]. Furthermore, the 3‑methoxy substitution confers a DSC melting point of 106.5°C, distinct from the 3‑fluoro analog (boiling point 362.1°C at 760 mmHg), which directly impacts isolation, recrystallization, and procurement specifications [3][4].

870837-18-6: Quantitative Comparator Evidence for 3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde Across Regioselectivity, Thermal, and Application Dimensions


4-Methylimidazole vs. 5-Methylimidazole Regioselectivity: A ~19-Fold Yield Differential in SNAr Synthesis

During nucleophilic aromatic substitution (SNAr) of 4-fluoro-3-methoxybenzaldehyde with 4-methylimidazole under identical reaction conditions (DMF, K2CO3, 100°C overnight), the 4-methylimidazole substitution product (target compound) is obtained in 856 mg yield, whereas the regioisomeric 5-methylimidazole substitution product is obtained in only 44 mg yield [1]. This represents an approximately 19‑fold difference in isolated yield favoring the 4‑methyl regioisomer. The regioisomers were separated via silica gel column chromatography, confirming distinct chemical identities.

Medicinal Chemistry Synthetic Methodology Process Chemistry

DSC Melting Point (106.5°C) and TGA Thermal Stability (0.15% Weight Loss up to 250°C): Defined Thermal Fingerprint for Quality Control and Formulation

Differential scanning calorimetry (DSC) analysis of 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde reveals a sharp melting endotherm at 106.5°C, consistent with a white crystalline solid morphology [1]. Thermogravimetric analysis (TGA) up to 250°C shows a loss on drying of only 0.15%, indicating minimal volatile content and thermal stability well above ambient and typical reaction temperatures [1]. In contrast, the 3-fluoro analog (CAS 937400-07-2) exhibits fundamentally different thermal behavior as a liquid-phase compound with a boiling point of 362.1°C at 760 mmHg and flash point of 172.8°C, requiring distinct storage, handling, and analytical protocols [2].

Pharmaceutical Analysis Preformulation Quality Control

Explicit Requirement in Amyloid-β Modulator Synthesis: This Aldehyde is the Named Coupling Partner in EP1950211A1

European Patent EP1950211A1 and related US Patent Application US20060004013A1 disclose a process for producing cinnamamide derivatives having amyloid-β (Aβ) production reducing effects [1][2]. In the claims, 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde is explicitly named as the aldehyde coupling partner (compound 7) that reacts with a piperidinone intermediate (compound 3) in the presence of a base to afford the target cinnamamide derivative. The resulting product, (3E)-1-[(1S)-1-(4-fluorophenyl)ethyl]-3-[3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzylidene]piperidin-2-one, contains the intact 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl pharmacophore derived directly from this benzaldehyde [2].

Neuroscience Alzheimer's Disease Pharmaceutical Intermediates

Alkaline SNAr Synthesis Yield of 15% (0.55 mol Scale): A Validated Process Baseline for Scale‑Up Planning

A reported process-scale synthesis of 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde proceeds via SNAr reaction of 4-fluoro-3-methoxybenzaldehyde (85 g, 0.55 mol) with 4-methyl-1H-imidazole (90.5 g, 1.1 mol) in the presence of cesium carbonate (268.8 g, 0.82 mol) in DMF at 100°C for 1 hour, followed by extractive workup, silica gel chromatography, and recrystallization from ethyl acetate . The process yields 17.8 g (0.082 mol) of purified product as a white solid, corresponding to a 15% overall yield . This 0.55‑mol scale demonstration provides a direct, quantitative reference point for cost‑of‑goods modeling and process development planning.

Process Chemistry Scale-Up Synthesis Cost Modeling

870837-18-6: Evidence‑Backed Procurement Scenarios for 3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde in Drug Discovery, Process Chemistry, and Analytical Quality Control


Amyloid‑β‑Targeted Cinnamamide Drug Discovery and Lead Optimization Programs

This compound is the specified aldehyde coupling partner for synthesizing cinnamamide derivatives with demonstrated amyloid‑β production reducing effects, as claimed in EP1950211A1 and US20060004013A1 [1][2]. Researchers developing Aβ‑modulating small molecules within this chemical series should procure 3‑methoxy‑4‑(4‑methyl‑1H‑imidazol‑1‑yl)benzaldehyde as the validated building block to ensure structural fidelity to patent‑exemplified compounds. Substitution with regioisomeric (5‑methylimidazole) or analog (3‑fluoro, des‑methoxy) benzaldehydes yields distinct chemical entities that may require de novo structure‑activity relationship studies and process revalidation [3].

Process Chemistry Scale‑Up and Cost‑of‑Goods Modeling for Kilogram‑Scale Manufacturing

The documented process‑scale synthesis at 0.55 mol (15% yield) combined with the vendor‑reported commercial availability up to kilogram scale and minimum purity specification of 98% (GC) [4] provides a quantitative framework for sourcing decisions. Process chemists can benchmark supplier quotations against the material input costs of 4‑fluoro‑3‑methoxybenzaldehyde, 4‑methylimidazole, and cesium carbonate in DMF, and evaluate whether internal synthesis is economically favorable relative to external procurement. The 15% yield benchmark also informs process improvement targets for yield optimization campaigns.

Analytical Method Development and Incoming Material Qualification Using Defined Thermal and Chromatographic Fingerprints

The DSC melting point of 106.5°C and TGA weight loss of 0.15% up to 250°C [5] serve as orthogonal, quantitative identity tests for incoming material acceptance in pharmaceutical quality control. These thermal fingerprints differentiate the target compound from liquid‑phase analogs such as the 3‑fluoro derivative (b.p. 362.1°C) [6] and can be incorporated into procurement specifications and supplier quality agreements. Additionally, HPLC retention time data and purity specifications (≥97% HPLC, ≥98% GC) [4] provide analytical benchmarks for method development and batch‑to‑batch consistency monitoring.

Alkaline Heteroaryl SNAr Methodology Development and Regioselectivity Studies

The 19:1 regioselectivity differential between the 4‑methylimidazole and 5‑methylimidazole substitution products obtained under identical SNAr conditions [7] positions this compound as a useful substrate for studying imidazole N‑arylation regioselectivity. Methodologists investigating the factors governing nucleophilic aromatic substitution on 4‑halobenzaldehydes with ambident imidazole nucleophiles can employ this compound system to probe the effects of base, solvent, and temperature on 4‑ vs. 5‑methylimidazole substitution ratios. The distinct physical properties of the two regioisomers (crystalline vs. lower‑yielding product) also provide a tractable model for chromatographic separation optimization.

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